Tetracosa-1,3,5-trien-1-OL
Description
Tetracosa-1,3,5-trien-1-OL is a 24-carbon polyunsaturated alcohol characterized by three conjugated double bonds at positions 1, 3, and 5, and a hydroxyl group at position 1. This structural configuration imparts unique physicochemical properties, such as increased polarity and reactivity compared to saturated analogs.
Properties
CAS No. |
125607-70-7 |
|---|---|
Molecular Formula |
C24H44O |
Molecular Weight |
348.6 g/mol |
IUPAC Name |
tetracosa-1,3,5-trien-1-ol |
InChI |
InChI=1S/C24H44O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25/h19-25H,2-18H2,1H3 |
InChI Key |
VPAWUUMYKKBBJY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCC=CC=CC=CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetracosa-1,3,5-trien-1-OL typically involves the use of specific catalysts and reagents to achieve the desired stereochemistry and functional groups. One common method involves the hydrogenation of precursor compounds using chiral ruthenium catalysts. This process allows for the selective reduction of double bonds while preserving the hydroxyl group .
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation processes under controlled conditions. The use of advanced catalytic systems and optimized reaction parameters ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Tetracosa-1,3,5-trien-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The double bonds can be selectively reduced to single bonds using hydrogenation techniques.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of palladium or platinum catalysts is commonly used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for hydroxyl group substitution.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of halides or other substituted derivatives.
Scientific Research Applications
Tetracosa-1,3,5-trien-1-OL has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Tetracosa-1,3,5-trien-1-OL involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Research Limitations and Gaps
The provided evidence lacks direct data on this compound, necessitating extrapolation from structural analogs. Key gaps include:
- Experimental data on solubility, boiling point, or biological activity.
- Comparative chromatographic behavior (e.g., retention times) with other trienols.
- Stability studies under varying pH or temperature conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
